molecular formula C7H12BrNO3 B1321079 (S)-N-(3-Bromo-2-acetoxypropyl)acetamide CAS No. 474021-97-1

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide

Cat. No.: B1321079
CAS No.: 474021-97-1
M. Wt: 238.08 g/mol
InChI Key: CRTDBNUWNGYKLS-SSDOTTSWSA-N
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Description

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a bromine atom, an acetoxy group, and an acetamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide typically involves the following steps:

    Bromination: The starting material, (S)-2-acetoxypropylamine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Hydrolysis: Formation of (S)-N-(3-Bromo-2-hydroxypropyl)acetamide.

    Reduction: Formation of (S)-N-(3-Bromo-2-aminopropyl)acetamide.

Scientific Research Applications

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(3-Bromo-2-acetoxypropyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The acetoxy group can undergo hydrolysis to form the corresponding alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(3-Chloro-2-acetoxypropyl)acetamide
  • (S)-N-(3-Iodo-2-acetoxypropyl)acetamide
  • (S)-N-(3-Bromo-2-hydroxypropyl)acetamide

Uniqueness

(S)-N-(3-Bromo-2-acetoxypropyl)acetamide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the acetoxy group provides a protective functionality that can be selectively removed under specific conditions, offering versatility in synthetic applications.

Properties

IUPAC Name

[(2S)-1-acetamido-3-bromopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTDBNUWNGYKLS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CBr)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CBr)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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